molecular formula C5H7NO2S B13108921 1-Methyl-1H-pyrrole-3-sulfinic acid CAS No. 745761-47-1

1-Methyl-1H-pyrrole-3-sulfinic acid

Cat. No.: B13108921
CAS No.: 745761-47-1
M. Wt: 145.18 g/mol
InChI Key: XVSDPZQZVWWLJF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-3-sulfinic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a sulfinic acid (-SO₂H) group at the 3-position. Its molecular formula is C₅H₇NO₂S, with a molecular weight of 145.18 g/mol. The sulfinic acid group imparts moderate acidity (pKa ~1–2) and reactivity, distinguishing it from sulfonic acids (stronger acidity, pKa ~-1) and thiols (weaker acidity, pKa ~10).

Properties

CAS No.

745761-47-1

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

1-methylpyrrole-3-sulfinic acid

InChI

InChI=1S/C5H7NO2S/c1-6-3-2-5(4-6)9(7)8/h2-4H,1H3,(H,7,8)

InChI Key

XVSDPZQZVWWLJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-pyrrole-3-sulfinic acid typically involves the introduction of the sulfinic acid group onto a pre-formed pyrrole ring. One common method is the reaction of 1-methylpyrrole with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 1-Methyl-1H-pyrrole-3-sulfinic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrrole-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 1-Methyl-1H-pyrrole-3-sulfonic acid.

    Reduction: 1-Methyl-1H-pyrrole-3-thiol.

    Substitution: 2-Bromo-1-methyl-1H-pyrrole-3-sulfinic acid.

Scientific Research Applications

1-Methyl-1H-pyrrole-3-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrole-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. Additionally, the pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-1H-pyrrole-3-sulfinic acid with structurally related pyrrole derivatives, emphasizing molecular properties, functional groups, and hazards:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards (GHS Codes) Applications
1-Methyl-1H-pyrrole-3-sulfinic acid C₅H₇NO₂S 145.18 Sulfinic acid (-SO₂H) Not explicitly reported Synthetic intermediates, ligand design (inferred)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Carboxylic acid (-COOH), ketone H302 (oral toxicity) Pharmaceutical synthesis
3-Heptyl-1H-pyrrole C₁₁H₁₉N 165.28 Alkyl chain (-C₇H₁₅) Skin/eye irritation Material science, agrochemicals
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine C₈H₉N₃ 147.18 Amine (-NH₂), fused bicyclic Uninvestigated toxicity Drug discovery (kinase inhibitors)
1-(Methylsulfonyl)-1H-pyrrole-3-carboxylic acid C₆H₇NO₄S 189.19 Sulfonyl (-SO₂CH₃), carboxylic acid H302, H315, H319 (oral toxicity, skin/eye irritation) Medicinal chemistry
1-Methyl-3-nitro-1H-pyrrole C₅H₅N₂O₂ 126.11 Nitro (-NO₂) Not explicitly reported Explosives, dyes

Key Comparative Analysis

Functional Group Influence on Reactivity :

  • The sulfinic acid group in the target compound offers intermediate acidity and redox activity, making it suitable for metal coordination (e.g., in catalysis) . In contrast, the sulfonyl group in 1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid enhances electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions .
  • Nitro groups (e.g., 1-methyl-3-nitro-1H-pyrrole) introduce strong electron-withdrawing character, favoring electrophilic substitution reactions in aromatic systems .

Physicochemical Properties: The heptyl chain in 3-heptyl-1H-pyrrole increases hydrophobicity, improving solubility in non-polar solvents for agrochemical formulations . Carboxylic acid derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibit higher water solubility and are common in peptide synthesis .

Toxicity and Handling :

  • Sulfonyl and carboxylic acid derivatives (e.g., 1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid) carry explicit hazards (H302, H315, H319), necessitating strict PPE protocols .
  • Fused bicyclic amines (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) lack toxicological data, requiring precautionary handling .

Research Findings and Limitations

  • Data Gaps : Direct studies on 1-methyl-1H-pyrrole-3-sulfinic acid are absent in the provided evidence; comparisons rely on extrapolation from structurally related compounds.

Biological Activity

1-Methyl-1H-pyrrole-3-sulfinic acid is a compound derived from pyrrole, a five-membered aromatic heterocycle known for its diverse biological activities. This article explores the biological activity of 1-Methyl-1H-pyrrole-3-sulfinic acid, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1-Methyl-1H-pyrrole-3-sulfinic acid has the following chemical properties:

PropertyValue
CAS Number 14232-50-5
Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
IUPAC Name 1-methylpyrrole-3-sulfinic acid

The biological activity of 1-Methyl-1H-pyrrole-3-sulfinic acid is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The sulfinic acid group can donate electrons, helping to neutralize free radicals and reduce oxidative stress in cells.
  • Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, influencing metabolic pathways and cellular signaling processes.

Biological Activities

Research indicates that 1-Methyl-1H-pyrrole-3-sulfinic acid exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For example, it has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL in laboratory settings .

Anti-inflammatory Effects

In vivo studies indicate that 1-Methyl-1H-pyrrole-3-sulfinic acid can reduce inflammation markers in animal models. In a study involving a paw pressure test (Randall–Selitto test), it was observed that the compound significantly decreased pain responses associated with inflammatory conditions .

Analgesic Properties

The compound's analgesic activity was evaluated through various tests, showing promising results in reducing pain associated with inflammatory responses. Its mechanism appears to involve modulation of pain pathways and reduction of pro-inflammatory cytokines .

Case Studies

Several studies have focused on the biological activity of pyrrole derivatives, including 1-Methyl-1H-pyrrole-3-sulfinic acid:

  • Analgesic Activity Study :
    • A study conducted by Laurent et al. (2023) highlighted the analgesic properties of pyrrole derivatives. The study found that compounds similar to 1-Methyl-1H-pyrrole-3-sulfinic acid exhibited significant pain relief in animal models, indicating potential for therapeutic applications in pain management .
  • Antimicrobial Efficacy :
    • Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole, including sulfinic acids, showed enhanced antimicrobial activity compared to their non-sulfonated counterparts. This suggests that sulfonation may enhance the interaction with bacterial membranes, increasing efficacy against resistant strains .

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